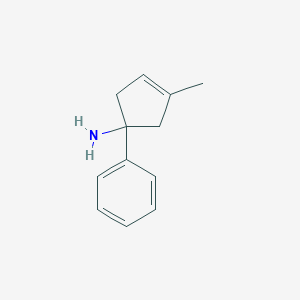
(4-Methoxy-4-methylcyclohexyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxy-4-methylcyclohexyl)methanol is an organic compound with the molecular formula C8H16O2. It is classified as a higher alicyclic primary alcohol. This compound is known for its colorless, oily appearance and faint mint-like odor. It exists in both cis and trans isomers, depending on the relative positions of the methoxy and hydroxymethyl groups on the cyclohexane ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(4-Methoxy-4-methylcyclohexyl)methanol can be synthesized through the Bouveault–Blanc reduction of a methylcyclohexanecarboxylate ester . This method involves the reduction of the ester using sodium in the presence of ethanol, resulting in the formation of the desired alcohol.
Industrial Production Methods
Industrial production of this compound is often a byproduct in the production of cyclohexanedimethanol, a commodity chemical. This occurs during the hydrogenation of dimethyl terephthalate . The reaction can be summarized as follows:
C6H4(CO2CH3)2+8H2→CH3C6H10CH2OH+2CH3OH+H2O
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methoxy-4-methylcyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further reduce the compound to simpler alcohols.
Substitution: The methoxy and hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, and substituted cyclohexane derivatives.
Applications De Recherche Scientifique
(4-Methoxy-4-methylcyclohexyl)methanol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances and as a frothing agent in coal cleaning processes.
Mécanisme D'action
The mechanism of action of (4-Methoxy-4-methylcyclohexyl)methanol involves its interaction with various molecular targets. It can act as a substrate for enzymes such as alcohol dehydrogenases, which catalyze its oxidation to corresponding aldehydes or ketones . The compound’s effects are mediated through its interactions with specific receptors and pathways in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylcyclohexanemethanol: This compound is structurally similar but lacks the methoxy group.
2,4-Dimethylcyclohexanemethanol: This compound has two methyl substituents instead of one.
Uniqueness
(4-Methoxy-4-methylcyclohexyl)methanol is unique due to the presence of both methoxy and hydroxymethyl groups on the cyclohexane ring. This structural feature imparts distinct chemical and physical properties, making it valuable in various applications.
Propriétés
Numéro CAS |
1637310-66-7 |
|---|---|
Formule moléculaire |
C9H18O2 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
(4-methoxy-4-methylcyclohexyl)methanol |
InChI |
InChI=1S/C9H18O2/c1-9(11-2)5-3-8(7-10)4-6-9/h8,10H,3-7H2,1-2H3 |
Clé InChI |
UKBJWLZFVUJOFJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(CC1)CO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


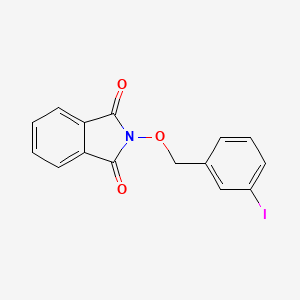


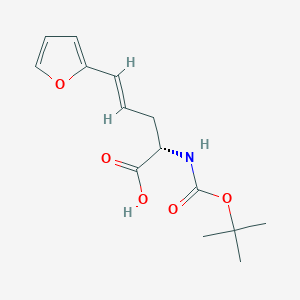
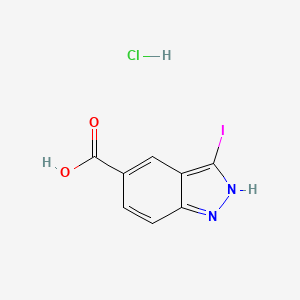
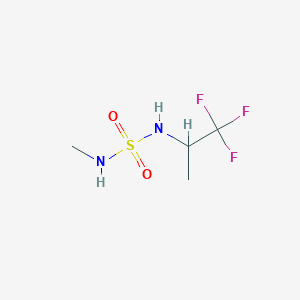
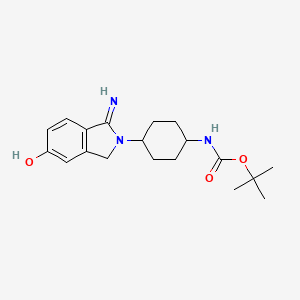
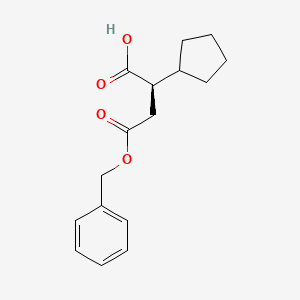


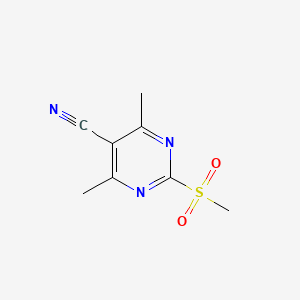
![N-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13102423.png)
